N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-(1,3-BENZODIOXOL-5-YLCARBONYL)-N’-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)THIOUREA is a complex organic compound that features a combination of benzodioxole and anthracene moieties linked through a thiourea bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZODIOXOL-5-YLCARBONYL)-N’-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)THIOUREA typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Anthracene Derivative: The anthracene moiety can be synthesized through Friedel-Crafts acylation of anthracene with appropriate acyl chlorides.
Coupling Reaction: The final step involves the coupling of the benzodioxole and anthracene derivatives through a thiourea linkage. This can be done using thiourea and appropriate coupling reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-BENZODIOXOL-5-YLCARBONYL)-N’-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea linkage to thiol or amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce thiols.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate due to its unique structural features.
Materials Science: In the development of organic semiconductors or photoconductive materials.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiourea linkage could play a role in binding to metal ions or forming hydrogen bonds with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-BENZODIOXOL-5-YLCARBONYL)-N’-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)UREA: Similar structure but with a urea linkage instead of thiourea.
N-(1,3-BENZODIOXOL-5-YLCARBONYL)-N’-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)THIOCARBAMATE: Similar structure with a thiocarbamate linkage.
Uniqueness
The presence of both benzodioxole and anthracene moieties linked through a thiourea bridge makes N-(1,3-BENZODIOXOL-5-YLCARBONYL)-N’-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)THIOUREA unique. This combination of structural features may impart distinct chemical and biological properties.
Properties
Molecular Formula |
C23H14N2O5S |
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Molecular Weight |
430.4 g/mol |
IUPAC Name |
N-[(9,10-dioxoanthracen-2-yl)carbamothioyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C23H14N2O5S/c26-20-14-3-1-2-4-15(14)21(27)17-10-13(6-7-16(17)20)24-23(31)25-22(28)12-5-8-18-19(9-12)30-11-29-18/h1-10H,11H2,(H2,24,25,28,31) |
InChI Key |
DJMSAOYGEAMZOU-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC(=S)NC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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